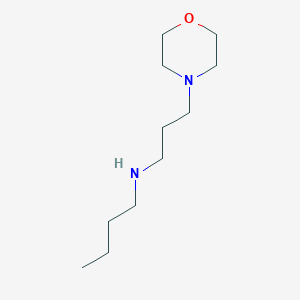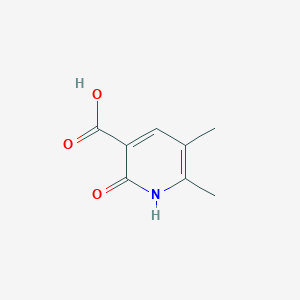
2-(2,2-Dimethyl-3-oxopiperazin-1-yl)acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“2-(2,2-Dimethyl-3-oxopiperazin-1-yl)acetic acid” is a unique chemical compound with the empirical formula C8H18N2O . It has a molecular weight of 158.24 . This compound is provided to early discovery researchers as part of a collection of unique chemicals .
Molecular Structure Analysis
The InChI key for “2-(2,2-Dimethyl-3-oxopiperazin-1-yl)acetic acid” is XWUZEDSFFHPCSS-UHFFFAOYSA-N . This key can be used to look up the compound in various chemical databases and retrieve its molecular structure.Physical And Chemical Properties Analysis
The compound is a solid at room temperature . It should be stored sealed and dry at a temperature between 2-8°C .Applications De Recherche Scientifique
Platelet Aggregation Inhibition
- Potent GPIIb/IIIa Antagonists : A study by Kitamura et al. (2001) found that derivatives of 2-oxopiperazine, including 2-[(3S)-4-[2-[(4-guanidinobenzoyl)amino]acetyl]-3-[3-[(4-guanidinobenzoyl)amino]propyl]-2-oxopiperazinyl]acetic acid, showed potent inhibitory effects on platelet aggregation, suggesting potential in the clinical treatment of thrombotic diseases (Kitamura et al., 2001).
Chemical Synthesis and Reactivity
- Novel Annelated 2-Oxopiperazines Synthesis : Medvedevat et al. (2015) described the interaction of methyl (3-oxopiperazin-2-ylidene) acetate with N-arylmaleimides, leading to the formation of previously undescribed methyl-1, 6-dioxo-8-((arylamino)carbonyl)-1, 3, 4, 6, 7, 8-hexahydro-2H-pyrido (1, 2-a) pyrazine-9-carboxylates (Medvedevat et al., 2015).
Enzyme Inhibition Studies
- Aldose Reductase Inhibition : A study by Kučerová-Chlupáčová et al. (2020) found that (4-Oxo-2-thioxothiazolidin-3-yl)acetic acids, including derivatives structurally related to 2-oxopiperazine, were potent inhibitors of aldose reductase, an enzyme involved in diabetic complications (Kučerová-Chlupáčová et al., 2020).
Synthesis and Structural Studies
- Enantiopure Fused Oxopiperazino-β-lactams : Viso et al. (2006) demonstrated the highly diastereoselective synthesis of fused oxopiperazino-β-lactams, a process important for producing enantiopure 2-oxopiperazine-3-acetic acid derivatives (Viso et al., 2006).
Drug Design and Discovery
- Renin Inhibitors for Hypertension : Mori et al. (2012) discovered that (3S,5R)-5-[4-(2-chlorophenyl)-2,2-dimethyl-5-oxopiperazin-1-yl]piperidine-3-carboxamides, designed using X-ray crystal structure analysis, were potent renin inhibitors, which are significant in the treatment of hypertension (Mori et al., 2012).
Biological Activity
- Bradykinin B1 Receptor Antagonists : A study by Chen et al. (2011) identified novel and highly potent oxopiperazine-based B1 receptor antagonists, which could be significant in the treatment of pain and inflammation (Chen et al., 2011).
Safety And Hazards
The compound has been assigned the GHS07 pictogram, indicating that it may cause certain health hazards . The hazard statements associated with the compound are H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) and, in case of contact with eyes, rinsing cautiously with water for several minutes and removing contact lenses if present and easy to do (P305+P351+P338) .
Propriétés
IUPAC Name |
2-(2,2-dimethyl-3-oxopiperazin-1-yl)acetic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N2O3/c1-8(2)7(13)9-3-4-10(8)5-6(11)12/h3-5H2,1-2H3,(H,9,13)(H,11,12) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWUZEDSFFHPCSS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(=O)NCCN1CC(=O)O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00390271 |
Source


|
| Record name | 2-(2,2-dimethyl-3-oxopiperazin-1-yl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00390271 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.21 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2,2-Dimethyl-3-oxopiperazin-1-yl)acetic acid | |
CAS RN |
856437-83-7 |
Source


|
| Record name | 2-(2,2-dimethyl-3-oxopiperazin-1-yl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00390271 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[2-(Benzothiazol-2-ylamino)-5-oxo-4,5-dihydro-3H-imidazol-4-yl]-acetic acid](/img/structure/B1274563.png)












